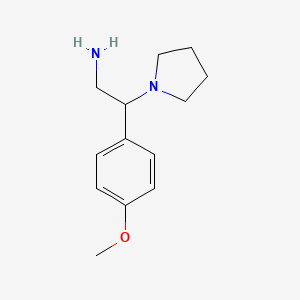

2-(4-Methoxy-phenyl)-2-pyrrolidin-1-yl-ethylamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Methoxy-phenyl)-2-pyrrolidin-1-yl-ethylamine, also known as MPPE, is a synthetic compound that is used in laboratory research applications. It has a wide range of applications in the fields of biochemistry, physiology, and pharmacology. MPPE is a derivative of the pyrrolidine ring system and has a molecular weight of 205.25 g/mol. It is a chiral compound, meaning that the molecule has two enantiomers, or mirror images of the same molecule.

Scientific Research Applications

Antidepressant Activity

- Synthesis and Antidepressant Activity : A study investigated a series of derivatives including 2-phenyl-2-(1-hydroxycycloalkyl)ethylamine for their potential antidepressant activity. These compounds showed significant neurotransmitter uptake inhibition, suggesting potential utility in antidepressant therapy (Yardley et al., 1990).

Cognitive Dysfunction Treatment

- Effect on Cognitive Dysfunction : NE-100, a derivative of 2-(4-Methoxy-phenyl)-2-pyrrolidin-1-yl-ethylamine, was studied for its effects on cognitive dysfunction in rats. The compound showed promise in reversing phencyclidine-induced cognitive impairments, indicating potential therapeutic applications for cognitive disorders (Ogawa et al., 1994).

Cytotoxic Activity

- Cytotoxic Activity in Cancer Research : Researchers synthesized derivatives of 2-(4-Methoxy-phenyl)-2-pyrrolidin-1-yl-ethylamine with cytotoxic activity against non-small cell lung cancer cells. These findings are significant for the development of new anticancer agents (Jasztold-Howorko et al., 2005).

Antiarrhythmic and Antihypertensive Effects

- Cardiovascular Applications : A study on 1-substituted pyrrolidin-2-one and pyrrolidine derivatives, related to 2-(4-Methoxy-phenyl)-2-pyrrolidin-1-yl-ethylamine, showed strong antiarrhythmic and antihypertensive activities. These compounds' effects were linked to their alpha-adrenolytic properties, highlighting potential applications in treating cardiovascular conditions (Malawska et al., 2002).

Monoamine Oxidase Inactivation

- Potential in Neurological Disorders : Compounds related to 2-(4-Methoxy-phenyl)-2-pyrrolidin-1-yl-ethylamine have been studied for their ability to inactivate monoamine oxidase B. This suggests their potential application in treating neurological disorders like Parkinson's disease (Ding & Silverman, 1992).

Synthesis of Complex Molecules

- Chemical Synthesis and Structural Studies : Research has also focused on the synthesis of complex molecules using derivatives of 2-(4-Methoxy-phenyl)-2-pyrrolidin-1-yl-ethylamine. This includes the construction of pyrrolidine derivatives with multiple stereogenic centers, which are valuable in organic chemistry and drug design (Wang et al., 2015).

properties

IUPAC Name |

2-(4-methoxyphenyl)-2-pyrrolidin-1-ylethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O/c1-16-12-6-4-11(5-7-12)13(10-14)15-8-2-3-9-15/h4-7,13H,2-3,8-10,14H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQRPNOSBMHBKSJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(CN)N2CCCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50390160 |

Source

|

| Record name | 2-(4-Methoxy-phenyl)-2-pyrrolidin-1-yl-ethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50390160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Methoxy-phenyl)-2-pyrrolidin-1-yl-ethylamine | |

CAS RN |

31466-55-4 |

Source

|

| Record name | 2-(4-Methoxy-phenyl)-2-pyrrolidin-1-yl-ethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50390160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.